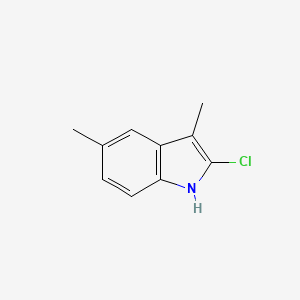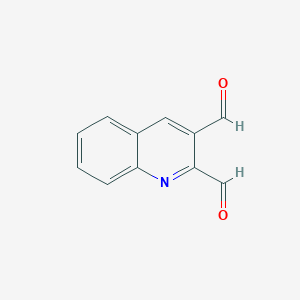![molecular formula C9H10N2O2 B11909958 4,6-Dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11909958.png)
4,6-Dimethoxypyrazolo[1,5-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxypyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with methoxy groups attached at the 4 and 6 positions. The presence of these methoxy groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dimethoxy-2-nitropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolopyridine core. The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 4,6-Dimethoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrazolopyridine N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
科学的研究の応用
4,6-Dimethoxypyrazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4,6-Dimethoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
類似化合物との比較
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the fused rings.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar structure but include a pyrimidine ring instead of a pyridine ring.
Uniqueness: 4,6-Dimethoxypyrazolo[1,5-A]pyridine is unique due to the presence of methoxy groups at the 4 and 6 positions, which influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazolopyridine derivatives and contributes to its specific applications in research and industry.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
4,6-dimethoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10N2O2/c1-12-7-5-9(13-2)8-3-4-10-11(8)6-7/h3-6H,1-2H3 |
InChIキー |
PFRNWUUOFGEZHF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CN2C1=CC=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)

![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)


![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)


![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)



